6-chloro-3-fluoro-5-methylpyridine-2-carbonitrile
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Overview
Description
6-chloro-3-fluoro-5-methylpyridine-2-carbonitrile is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, fluorine, and methyl groups, as well as a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-fluoro-5-methylpyridine-2-carbonitrile typically involves the halogenation and nitrilation of a pyridine derivative. One common method includes the following steps:
Halogenation: Starting with 3-fluoro-5-methylpyridine, chlorine is introduced using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Nitrilation: The chlorinated intermediate is then treated with a nitrile source, such as sodium cyanide or copper(I) cyanide, to introduce the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-fluoro-5-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Substitution: Derivatives with different functional groups replacing chlorine or fluorine.
Reduction: 6-chloro-3-fluoro-5-methylpyridine-2-amine.
Oxidation: 6-chloro-3-fluoro-5-methylpyridine-2-carboxylic acid.
Scientific Research Applications
6-chloro-3-fluoro-5-methylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-fluoro-5-methylpyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the nitrile group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-fluoro-2-methylpyridine
- 6-chloro-5-methylpyridine-2-carbonitrile
- 2-chloro-3-fluoro-5-methylpyridine
Uniqueness
6-chloro-3-fluoro-5-methylpyridine-2-carbonitrile is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties
Properties
CAS No. |
2648945-64-4 |
---|---|
Molecular Formula |
C7H4ClFN2 |
Molecular Weight |
170.6 |
Purity |
91 |
Origin of Product |
United States |
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